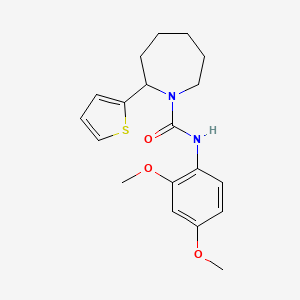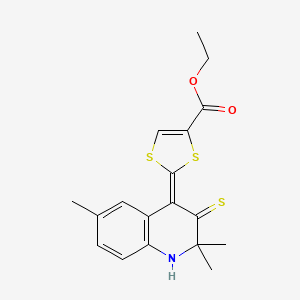![molecular formula C22H26N2O2 B5055849 4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5055849.png)
4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound also known as S-2474. It is a selective and potent inhibitor of the transient receptor potential vanilloid subtype 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues, including the central nervous system, cardiovascular system, and respiratory system. TRPV4 plays a crucial role in various physiological processes, including pain sensation, thermoregulation, osmoregulation, and mechanotransduction. The inhibition of TRPV4 has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
TRPV4 is a non-selective cation channel that is activated by various stimuli, including mechanical stress, temperature changes, and osmotic pressure changes. The inhibition of TRPV4 by 4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the binding of the compound to the channel pore and blocking the influx of cations, including calcium ions. The inhibition of TRPV4 by this compound reduces the influx of calcium ions, which is crucial for various physiological processes.
Biochemical and Physiological Effects:
The inhibition of TRPV4 by this compound has various biochemical and physiological effects. The inhibition of TRPV4 reduces the influx of calcium ions, which is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The inhibition of TRPV4 also reduces pain sensation, cartilage degradation, and pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its selectivity and potency for TRPV4, which allows for the specific inhibition of TRPV4 without affecting other ion channels. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
For research on 4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include the development of more potent and selective TRPV4 inhibitors, the investigation of the compound's potential therapeutic applications in various diseases, and the investigation of the compound's potential toxicity and side effects in animal models. Other future directions include the investigation of the compound's pharmacokinetics and pharmacodynamics and the development of more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps. The first step is the reaction between 4-(1-piperidinylcarbonyl)benzaldehyde and isopropylmagnesium chloride to form 4-isopropyl-N-(4-formylphenyl)piperidine. The second step is the reduction of the aldehyde group to an alcohol group using sodium borohydride. The third step is the reaction between the alcohol group and 4-fluorobenzoyl chloride to form 4-isopropyl-N-[4-(4-fluorobenzoyl)piperidin-1-yl]benzamide. The final step is the reaction between 4-isopropyl-N-[4-(4-fluorobenzoyl)piperidin-1-yl]benzamide and sodium iodide to form this compound.
Applications De Recherche Scientifique
The inhibition of TRPV4 by 4-isopropyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have potential therapeutic applications in various diseases. TRPV4 plays a crucial role in pain sensation, and the inhibition of TRPV4 has been shown to reduce pain in animal models. TRPV4 also plays a role in osteoarthritis, and the inhibition of TRPV4 has been shown to reduce osteoarthritis-related pain and cartilage degradation in animal models. TRPV4 inhibition has also been shown to have potential therapeutic applications in pulmonary hypertension, asthma, and acute lung injury.
Propriétés
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)17-6-8-18(9-7-17)21(25)23-20-12-10-19(11-13-20)22(26)24-14-4-3-5-15-24/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSMCYDHBJQVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-bromobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
acetonitrile](/img/structure/B5055808.png)
![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)
![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5055846.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5055848.png)

